molecular formula C9H8N3NaO3S B1429319 Sulfisozole CAS No. 37514-39-9

Sulfisozole

Cat. No. B1429319
CAS RN: 37514-39-9
M. Wt: 261.24 g/mol
InChI Key: ILJOTUZCTLKWTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfisoxazole derivatives have been synthesized with 94% and 72–81% yields . Synthetic modifications of sulfathiazole derivatives have become an interesting approach to enhance their biological properties in line with their applications .


Molecular Structure Analysis

Sulfisoxazole, C11H13N3O3S, crystallizes in the orthorhombic system, space group Pbca .


Chemical Reactions Analysis

Sulfisoxazole derivatives have shown potent inhibitory activity against Gram-negative E. coli . The radical scavenging activities of these compounds were evaluated using DPPH radical assay .

Scientific Research Applications

Environmental Remediation: Degradation of Organic Pollutants

Sulfisoxazole: , a sulfonamide antibiotic, has been studied for its potential in environmental remediation, particularly in the degradation of organic pollutants in water matrices. A study utilized chalcopyrite-activated peroxymonosulfate to generate radicals that effectively degrade Sulfisoxazole . This process showed a high degradation rate, with approximately 95.7% of Sulfisoxazole degraded after just 5 minutes under optimal conditions . This application is significant for water treatment facilities aiming to remove antibiotic contaminants from water sources.

Safety and Hazards

Sulfisoxazole can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Sulfisoxazole has been identified as an inhibitor of small extracellular vesicles (sEV) secretion from breast cancer cells through interference with endothelin receptor A (ETA) . This finding may provide a foundation for sEV-targeted cancer therapies and the mechanistic studies on sEV biology .

properties

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(1,2-oxazol-3-yl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N3O3S.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9;/h1-6H,10H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJOTUZCTLKWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NOC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfisozole sodium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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